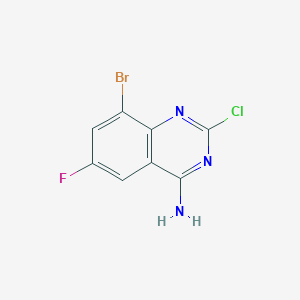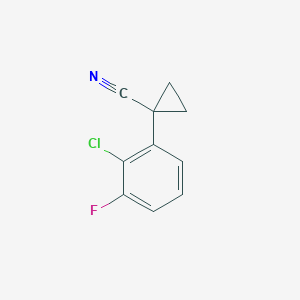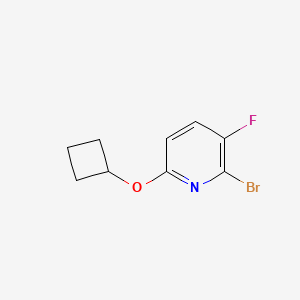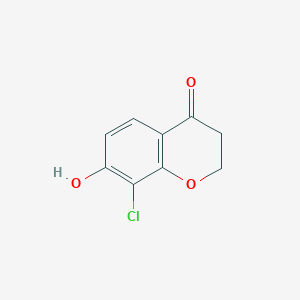
8-Chloro-7-hydroxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-hydroxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in drug design . The presence of a chlorine atom at the 8th position and a hydroxyl group at the 7th position in the chroman-4-one skeleton imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-hydroxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization in aqueous sodium hydroxide . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-7-hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Formation of 8-chloro-7-oxochroman-4-one.
Reduction: Formation of 8-chloro-7-hydroxychroman-4-ol.
Substitution: Formation of 8-substituted-7-hydroxychroman-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-7-hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Chloro-7-hydroxychroman-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and chlorine groups play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
6-Chloro-7-hydroxychroman-4-one: Similar structure but with the chlorine atom at the 6th position.
7-Hydroxychroman-4-one: Lacks the chlorine atom, affecting its chemical reactivity and biological properties.
Uniqueness: 8-Chloro-7-hydroxychroman-4-one is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H7ClO3 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
8-chloro-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7ClO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 |
InChI-Schlüssel |
MEHKJOFQLZLBQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


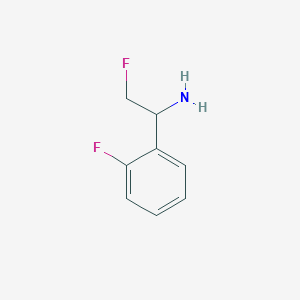
![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)

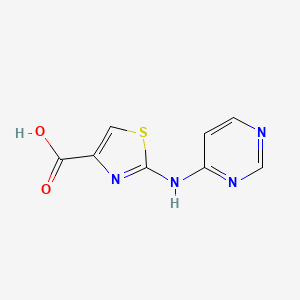

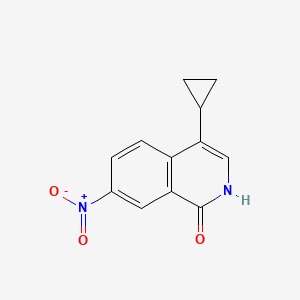
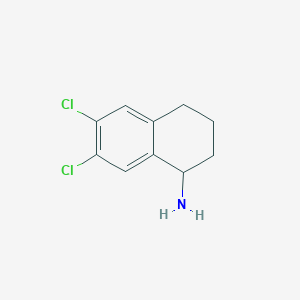
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
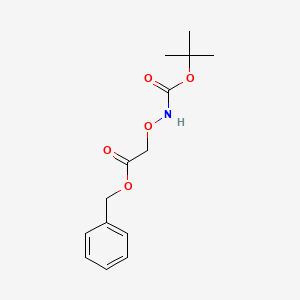
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
